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molecular formula C14H14OS B8315868 1-(5-Ethyl-4-phenyl-thiophen-2-yl)-ethanone

1-(5-Ethyl-4-phenyl-thiophen-2-yl)-ethanone

Cat. No. B8315868
M. Wt: 230.33 g/mol
InChI Key: ZKJBSUUOBDDQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951794B2

Procedure details

At 5° C. a solution of 5-ethyl-4-phenyl-thiophene-2-carboxylic acid (180 mg, 0.775 mmol) in THF (4 mL) is treated with MeLi (0.9 mL, 1.6 M in diethyl ether). The reaction mixture is stirred at rt for 30 min before another portion of MeLi (0.5 mL) is added. Stirring is continued for 1 h, the reaction is quenched by adding water (50 mL) and extracted with EA. The organic extract is dried over MgSO4, the solvent is removed in vacuo, and the crude product is purified by CC on silica gel eluting with heptane:EA 30:1 to give 1-(5-ethyl-4-phenyl-thiophen-2-yl)-ethanone (64 mg) as a colourless oil; LC-MS: tR=1.03 min, [M+1+MeCN]+=272.15; 1H NMR (CDCl3): δ 7.60 (s, 1H), 7.47-7.32 (m, 5H), 2.91 (q, J=7.6 Hz, 2H), 2.54 (s, 3H), 1.30 (t, J=7.6 Hz, 3H).
Name
5-ethyl-4-phenyl-thiophene-2-carboxylic acid
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=O)=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:2].[Li][CH3:18]>C1COCC1>[CH2:1]([C:3]1[S:7][C:6]([C:8](=[O:10])[CH3:18])=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:2]

Inputs

Step One
Name
5-ethyl-4-phenyl-thiophene-2-carboxylic acid
Quantity
180 mg
Type
reactant
Smiles
C(C)C1=C(C=C(S1)C(=O)O)C1=CC=CC=C1
Name
Quantity
0.9 mL
Type
reactant
Smiles
[Li]C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[Li]C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the reaction is quenched
ADDITION
Type
ADDITION
Details
by adding water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product is purified by CC on silica gel eluting with heptane:EA 30:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(C=C(S1)C(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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